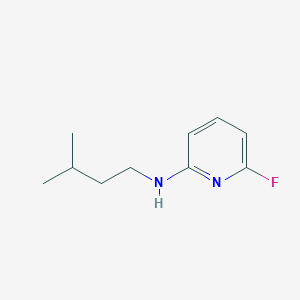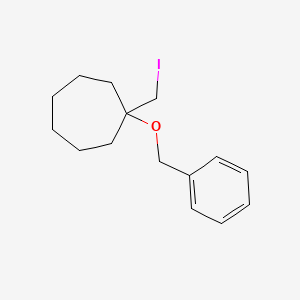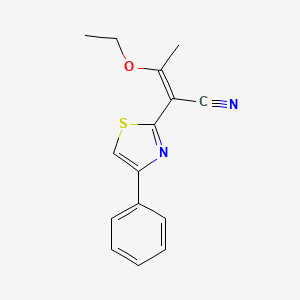![molecular formula C9H12N4 B13290993 N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13290993.png)
N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylamine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-one, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A closely related compound with similar structural features but lacking the ethyl group.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with a phenyl group instead of an ethyl group, showing different biological activities.
Uniqueness
N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
N-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H12N4/c1-3-10-8-7-4-5-11-9(7)13-6(2)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
LJDWLTQIPGWVDF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC2=C1C=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide](/img/structure/B13290916.png)



![2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13290930.png)
![2-{3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid](/img/structure/B13290931.png)
![3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride](/img/structure/B13290941.png)
![2-[(4-Iodophenyl)methanesulfinyl]ethan-1-amine](/img/structure/B13290947.png)




